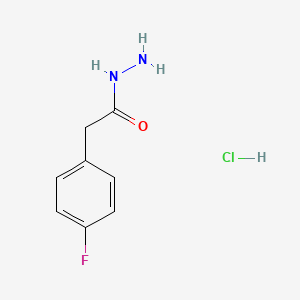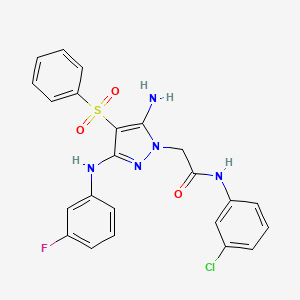![molecular formula C21H18N4O2S2 B2368228 2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione CAS No. 1358602-31-9](/img/structure/B2368228.png)
2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a useful research compound. Its molecular formula is C21H18N4O2S2 and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Chemistry Synthesis Approaches
Research has developed environmentally friendly synthesis methods for pyrimidine derivatives, highlighting a shift towards green chemistry principles. For instance, a study by Karami, Farahi, and Banaki (2015) demonstrated a catalyst- and solvent-free synthesis of 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, emphasizing an approach that minimizes environmental impact Karami, Farahi, & Banaki, 2015.
Heterocyclic Compound Synthesis
The synthesis and functionalization of heterocyclic compounds are central to developing pharmaceuticals and materials. For example, Desenko et al. (2006) explored the synthesis and tautomerization of dihydrotriazolopyrimidines, contributing to our understanding of their chemical behavior and potential applications Desenko et al., 2006.
Supramolecular Assemblies
Pyrimidine derivatives have been investigated for their role in forming novel supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives to study their suitability as ligands for co-crystallization, leading to the formation of complex 2D and 3D networks through hydrogen-bonding interactions Fonari et al., 2004.
Antimicrobial Activity
The search for new antimicrobials is a critical area of pharmaceutical research. Studies on pyrimidine derivatives, such as the work by Hossain and Bhuiyan (2009), have focused on synthesizing new compounds to evaluate their antimicrobial efficacy, providing valuable insights into their potential therapeutic applications Hossain & Bhuiyan, 2009.
Microwave-assisted Synthesis
Innovative synthesis techniques, such as microwave-assisted synthesis, are being applied to heterocyclic compounds to improve efficiency. Shaaban (2008) demonstrated the synthesis of trifluoromethyl derivatives of various heterocycles, showcasing the potential for rapid and efficient production methods Shaaban, 2008.
Propriétés
IUPAC Name |
11-[(2,5-dimethylphenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-13-5-6-14(2)15(10-13)11-24-21(27)25-17-7-9-29-18(17)19(26)23(20(25)22-24)12-16-4-3-8-28-16/h3-10H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCYJYLFTIFIMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CS5)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)
![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)


![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)
![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)
![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)